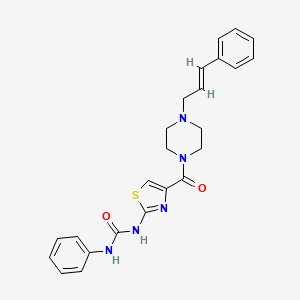

(E)-1-(4-(4-cinnamylpiperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea

説明

特性

IUPAC Name |

1-phenyl-3-[4-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2S/c30-22(21-18-32-24(26-21)27-23(31)25-20-11-5-2-6-12-20)29-16-14-28(15-17-29)13-7-10-19-8-3-1-4-9-19/h1-12,18H,13-17H2,(H2,25,26,27,31)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIOSLJDQPDADS-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-1-(4-(4-cinnamylpiperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea is a synthetic compound that incorporates a thiazole moiety, a phenylurea structure, and a piperazine derivative. This compound is of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Structural Characteristics

The compound can be characterized by the following structural components:

- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen, which is known for various biological activities.

- Piperazine Moiety : A cyclic compound with two nitrogen atoms that often contributes to the pharmacological properties of drugs.

- Phenylurea Group : A structure that has been associated with various biological activities, including herbicidal and anticancer properties.

Anticancer Potential

Research indicates that compounds with similar structures to (E)-1-(4-(4-cinnamylpiperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea exhibit significant anticancer activity. For instance, phenylureas have been studied for their ability to inhibit cancer cell proliferation in various types of cancer, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Anticonvulsant Activity

Similar compounds within the piperazine class have demonstrated anticonvulsant properties. Studies have shown that modifications in the piperazine structure can enhance efficacy against seizures. The exact mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways.

The biological activity of (E)-1-(4-(4-cinnamylpiperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea is hypothesized to involve:

- Receptor Binding : Interaction with specific receptors (e.g., cannabinoid receptors) that mediate various physiological responses.

- Enzyme Inhibition : Inhibition of enzymes involved in cell signaling pathways, leading to altered cellular responses.

Comparative Analysis

A comparative analysis with similar compounds can provide insights into the unique biological activities of (E)-1-(4-(4-cinnamylpiperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea. The following table summarizes key findings from studies on related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Cinnamylpiperazine | Anticancer, Anticonvulsant | Modulates GABA receptors |

| Thiazole Derivatives | Antimicrobial, Anticancer | Inhibits DNA synthesis |

| Phenylureas | Herbicidal, Anticancer | Induces apoptosis |

Case Study 1: Anticancer Efficacy

A study conducted on phenylurea derivatives revealed that certain modifications enhanced their anticancer efficacy against breast cancer cells. The study reported a significant reduction in cell viability when treated with these compounds, suggesting that structural elements such as the thiazole ring may play a critical role in enhancing biological activity .

Case Study 2: Anticonvulsant Properties

Research on piperazine derivatives has shown promising results in animal models for epilepsy. Compounds similar to (E)-1-(4-(4-cinnamylpiperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea demonstrated reduced seizure frequency and severity when administered in controlled doses .

類似化合物との比較

Structural Comparison

Key structural analogs and their differentiating features:

Key Observations :

- The target compound’s cinnamylpiperazine group distinguishes it from analogs with halophenyl (e.g., Cl, Br) or benzo-thiazole substituents. This group may improve membrane permeability and target selectivity .

Physicochemical Properties

Key Observations :

- The target compound’s higher molecular weight (486.6 vs.

- Piperazine and urea groups in analogs improve water solubility, but hydrophobic substituents (e.g., cinnamyl, bromophenyl) counteract this .

Key Observations :

- For example, electron-withdrawing groups (e.g., NO₂ in ) enhance enzyme inhibition, while bulky groups (e.g., cinnamyl) may improve target specificity .

- The target compound’s cinnamylpiperazine group could mimic phenylurea derivatives in , which exhibit tubulin inhibition at micromolar concentrations .

Representative Yields and Characterization :

Q & A

Basic Research Questions

Q. What are the key structural motifs in this compound, and how do they influence its reactivity and bioactivity?

- Answer: The compound features:

- Thiazole core : Electron-deficient heterocycle enabling hydrogen bonding and π-stacking interactions .

- Piperazine-carbonyl group : Enhances solubility and serves as a linker for target engagement .

- Cinnamyl substituent : Introduces rigidity and potential for hydrophobic interactions with biological targets .

- Phenylurea moiety : Facilitates hydrogen bonding, often critical for enzyme inhibition .

- Methodological Insight : Computational tools (e.g., molecular electrostatic potential maps) can predict reactive sites, while NMR confirms substituent orientation .

Q. What synthetic routes are viable for constructing the thiazole core, and what are their limitations?

- Answer :

- Hantzsch thiazole synthesis : React α-bromoketones with thioureas in ethanol under reflux (yields: 50–70%). Critical parameters include stoichiometry and reaction time .

- Post-functionalization : Pre-formed thiazoles conjugated to piperazine via carbodiimide-mediated coupling (e.g., EDC/HOBt in DCM, yields: 60–80%) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in predicted vs. observed biological activity?

- Answer :

- Density Functional Theory (DFT) : Models electronic properties to explain discrepancies in reactivity or binding affinity .

- Molecular Dynamics (MD) : Simulates compound-target interactions under physiological conditions to validate assay results .

- Case Study : If enzymatic assays (IC50 = 0.45 µM) conflict with cell-based data (IC50 = 2.3 µM), MD can reveal membrane permeability issues .

Q. What strategies optimize the piperazine-carbonyl-thiazole conjugation, and how is success validated?

- Optimization :

- Coupling Agents : EDC/HOBt vs. DCC: EDC minimizes racemization in DCM at 25°C .

- Stoichiometry : A 1.2:1 (acylating agent:piperazine) ratio improves yield to >75% .

- Validation :

- 1H NMR : Disappearance of piperazine NH peaks (δ 1.2–1.5 ppm) confirms conjugation .

- HPLC-MS : Monitors reaction progress and purity (>95%) .

Methodological Recommendations

- For Data Contradictions :

- For SAR Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。